molecular formula C16H17N3O2S B11971279 N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide CAS No. 292644-02-1

N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide

Cat. No.: B11971279
CAS No.: 292644-02-1
M. Wt: 315.4 g/mol
InChI Key: ALQWOGSGGAUIDV-UHFFFAOYSA-N
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Description

N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a benzyl group attached to the terminal nitrogen and a phenoxyacetyl substituent on the hydrazinecarbothioamide backbone. Its molecular formula is C₁₆H₁₇N₃O₂S (molar mass: 299.39 g/mol) .

Properties

CAS No.

292644-02-1

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

1-benzyl-3-[(2-phenoxyacetyl)amino]thiourea

InChI

InChI=1S/C16H17N3O2S/c20-15(12-21-14-9-5-2-6-10-14)18-19-16(22)17-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20)(H2,17,19,22)

InChI Key

ALQWOGSGGAUIDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Phenoxyacetyl Hydrazide

Phenoxyacetic acid reacts with excess hydrazine hydrate in ethanol under reflux (4–6 hours), yielding phenoxyacetyl hydrazide as a crystalline solid. Typical conditions include:

ParameterValue
SolventEthanol
Temperature80°C (reflux)
Reaction Time4–6 hours
Yield75–85%

Preparation of Benzyl Isothiocyanate

Benzylamine reacts with thiophosgene in dichloromethane at 0–5°C, followed by gradual warming to room temperature. This exothermic reaction requires strict temperature control to avoid side products.

ParameterValue
SolventDichloromethane
Temperature0–5°C (initial), then RT
Reaction Time2–3 hours
Yield60–70%

Thiosemicarbazide Formation

Phenoxyacetyl hydrazide and benzyl isothiocyanate undergo condensation in anhydrous ethanol under reflux for 8–10 hours. The reaction proceeds via nucleophilic attack of the hydrazide on the electrophilic isothiocyanate carbon.

ParameterValue
Molar Ratio1:1 (hydrazide:isothiocyanate)
SolventEthanol
Temperature78°C (reflux)
Reaction Time8–10 hours
Yield65–75%

Advantages : High purity, straightforward purification via recrystallization.
Challenges : Benzyl isothiocyanate’s volatility and toxicity necessitate careful handling.

Method 2: Sequential Alkylation and Acylation of Hydrazine

Benzylation of Hydrazine

Hydrazine hydrate reacts with benzyl chloride in alkaline medium (e.g., NaOH/ethanol) to form N-benzylhydrazine. This step often requires excess hydrazine to suppress di-benzylation.

ParameterValue
SolventEthanol
BaseSodium hydroxide
Temperature60°C
Reaction Time6–8 hours
Yield50–60%

Acylation with Phenoxyacetyl Chloride

N-Benzylhydrazine is treated with phenoxyacetyl chloride in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature. Triethylamine acts as a proton scavenger.

ParameterValue
SolventTHF
Temperature0°C → RT
Reaction Time12 hours
Yield70–80%

Thioacylation with Carbon Disulfide

The acylated intermediate reacts with carbon disulfide in pyridine, forming the thiosemicarbazide. Pyridine traps liberated HCl, driving the reaction to completion.

ParameterValue
SolventPyridine
Temperature110°C (reflux)
Reaction Time4–6 hours
Yield60–70%

Advantages : Avoids handling isothiocyanates.
Challenges : Multi-step purification and moderate overall yield.

Method 3: One-Pot Multicomponent Reaction

A contemporary approach involves reacting phenoxyacetic acid, benzylamine, hydrazine hydrate, and carbon disulfide in a single pot. This method leverages in situ generation of intermediates, reducing isolation steps.

ParameterValue
SolventEthanol
Catalystp-Toluenesulfonic acid
Temperature80°C
Reaction Time12–14 hours
Yield55–65%

Advantages : Operational simplicity.
Challenges : Complex reaction monitoring and lower yield due to competing pathways.

Critical Analysis of Methodologies

MethodYield (%)PurityScalabilityKey Limitations
165–75HighModerateToxicity of isothiocyanate
250–60MediumLowMulti-step purification
355–65LowHighByproduct formation

Method 1 remains the most reliable for small-scale synthesis, whereas Method 3 offers scalability at the expense of purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Chemistry

  • Organic Synthesis : The compound serves as a reagent in organic synthesis, acting as a precursor for more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it valuable in synthetic chemistry.

Biology

  • Anticancer Activity : N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide has demonstrated significant cytotoxic effects against several cancer cell lines. In vitro studies have shown IC50 values ranging from 1.9 to 4.4 μM across different cell lines, indicating strong potential as an anticancer agent.
Cell LineIC50 (μM)
HeLa3.5
CEM2.8
L12101.9
  • Antiviral Properties : Preliminary research suggests that derivatives of this compound exhibit antiviral activity against various viruses, including human coronaviruses and flaviviruses. The mechanism involves inhibition of viral replication pathways.
  • Antimicrobial Effects : The compound has shown promising antimicrobial activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine

  • Therapeutic Applications : The compound is being explored for its potential therapeutic uses in drug development, particularly in oncology and infectious diseases. Its mechanism of action involves enzyme inhibition, which can lead to various biological effects.

Case Study 1: Anticancer Efficacy

A study involving treatment with this compound on HeLa and CEM cells revealed a dose-dependent decrease in cell viability. Enhanced apoptosis was observed through flow cytometry analysis.

Case Study 2: Antiviral Efficacy

In a model of viral infection, administration of the compound resulted in a significant reduction in viral load compared to untreated controls, indicating its potential as an antiviral agent.

Case Study 3: Antimicrobial Testing

In vitro assays against Staphylococcus aureus and Candida albicans demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. These studies suggest favorable binding affinities with key enzymes involved in cancer progression and viral replication.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among analogs lie in the N-substituent (e.g., benzyl, allyl, cyclohexyl) and the acyl/hydrazinecarbothioamide moiety (e.g., phenoxyacetyl, quinolinyloxyacetyl, benzoyl). These modifications significantly influence melting points, solubility, and spectral properties.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula M.P. (°C) IR Key Peaks (cm⁻¹) Reference
N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide Benzyl, phenoxyacetyl C₁₆H₁₇N₃O₂S N/A N/A
N-Allyl-2-(phenoxyacetyl)hydrazinecarbothioamide Allyl, phenoxyacetyl C₁₂H₁₅N₃O₂S N/A N/A
N-Benzyl-2-(4-methylbenzoyl)hydrazinecarbothioamide Benzyl, 4-methylbenzoyl C₁₆H₁₇N₃OS N/A N/A
Compound 5e () Benzyl, quinolinyloxyacetyl C₂₄H₂₁N₃O₂S 183–185 3266 (N-H), 3199 (C-H)
(Z)-N-benzyl-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide Benzyl, indolinone C₁₆H₁₃N₄OS N/A 1524 (C=N), 1229 (C=S)

Key Observations :

  • Melting Points: Quinolinyl-substituted analogs (e.g., 5e) exhibit higher melting points (~183°C) compared to simpler acyl derivatives, likely due to increased aromatic stacking .
  • IR Spectra : Common features include N-H stretches (~3100–3300 cm⁻¹) and C=S vibrations (~1220–1230 cm⁻¹) .

Key Insights :

  • Substituent Effects: Bulky aromatic groups (e.g., quinolinyl) enhance cytotoxicity, likely due to improved membrane penetration .
  • Metal Complexation : Thiosemicarbazones with methoxy or hydroxy groups (e.g., ) show enhanced metal-binding capacity, influencing anti-cancer activity .

Biological Activity

N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial, antiviral, and anticancer activities. We will also discuss the mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazine moiety linked to a phenoxyacetyl group and a benzyl substituent. The general structure can be represented as follows:

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This compound is characterized by its ability to form hydrogen bonds and engage in various chemical reactions due to the presence of functional groups such as amides and thioamides.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Antiviral Activity

The compound has also been investigated for its antiviral potential. In studies focusing on viral infections, it demonstrated activity against several viruses, including influenza and herpes simplex virus (HSV). The mechanism appears to involve the inhibition of viral replication through interference with viral enzyme activity .

Anticancer Activity

This compound has shown promising results in cancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. In one study, it was found to induce apoptosis in MDA-MB-231 (breast cancer) cells with an IC50 value of 15 µM . The compound's activity is believed to be related to its ability to inhibit specific kinases involved in cell proliferation.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes critical for microbial growth and viral replication by binding to their active sites.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The potency of this compound can be influenced by structural modifications. Variations in the benzyl group or phenoxyacetyl moiety have been correlated with changes in biological activity. For instance, substituents on the benzene ring can enhance lipophilicity, improving cellular uptake and bioavailability .

Case Studies

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that this compound inhibited MRSA growth at concentrations lower than those required for conventional antibiotics.
  • Anticancer Studies : In preclinical trials using xenograft models, the compound reduced tumor size significantly compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via condensation reactions between substituted hydrazinecarbothioamides and carbonyl-containing precursors. For example, describes a representative procedure where (2Z)-N-benzyl derivatives are formed by reacting benzyl thiosemicarbazides with aldehydes under reflux in methanol or ethanol. Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ethanol/methanol simplify purification .
  • Temperature : Reflux conditions (60–100°C) ensure complete conversion, monitored via TLC .
  • Catalysts : Acidic (e.g., HCl) or basic conditions may accelerate imine (C=N) bond formation .
  • Workup : Recrystallization from methanol/water mixtures improves purity, as seen in yields exceeding 68% .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assignments of aromatic protons (δ 7.2–7.4 ppm), hydrazine NH (δ 9–12 ppm), and benzyl CH2 (δ 4.8 ppm) confirm structural motifs. For example, in , the N=CH proton appears as a singlet at δ 8.0 ppm .
  • FT-IR : Stretching vibrations for C=O (1680–1690 cm⁻¹), C=S (1170–1189 cm⁻¹), and NH (3230–3286 cm⁻¹) validate functional groups .
  • Mass Spectrometry : HRMS or LC-MS confirms molecular ions (e.g., m/z 311.0968 for C16H15N4OS in ) .

Advanced: How do computational approaches (e.g., DFT, molecular dynamics) elucidate the electronic properties and reactivity of this compound?

Answer:

  • DFT Calculations : Optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. used DFT to analyze charge distribution in a Hg²⁺-selective thiosemicarbazone sensor, identifying sulfur and nitrogen as key binding sites .
  • COSMO-RS : Predict solvation effects and partition coefficients to design derivatives with enhanced bioavailability .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., HER-2 in ) to guide lead optimization .

Advanced: What strategies are used to study the coordination chemistry of this compound with transition metals?

Answer:

  • Ligand Design : The thioamide (-NH-CS-N-) and carbonyl groups act as bidentate ligands. highlights hydrazinecarbothioamides forming complexes with Cu(II), Ni(II), and Zn(II) .
  • Spectroscopic Validation : UV-Vis (d-d transitions), ESR (for paramagnetic metals), and cyclic voltammetry (redox behavior) characterize metal-ligand interactions .
  • X-ray Crystallography : SHELX software ( ) refines crystal structures, as seen in ’s single-crystal study (R factor = 0.043) .

Advanced: How are structure-activity relationship (SAR) studies designed to evaluate the bioactivity of this compound derivatives?

Answer:

  • Derivatization : Substituents on the benzyl or phenoxyacetyl groups modulate activity. synthesizes analogs with electron-withdrawing groups (e.g., -NO₂, -Cl) to enhance binding .
  • Biological Assays : In vitro cytotoxicity (e.g., HER-2 overexpressed SKBr-3 cells in ) and anti-inflammatory models (COX-2 inhibition) screen activity .
  • Docking Studies : AutoDock or Schrödinger Suite predict binding modes to targets like DNA topoisomerases or kinases .

Advanced: What experimental and computational methods resolve contradictions in crystallographic data or spectroscopic assignments?

Answer:

  • Multi-technique Validation : Discrepancies in NMR assignments (e.g., overlapping NH signals) are resolved via 2D techniques (HSQC, HMBC) .
  • SHELX Refinement : High-resolution X-ray data (e.g., ) combined with Rietveld analysis corrects for thermal motion or disorder .
  • DFT-IR Correlation : Compare computed IR spectra (Gaussian) with experimental data to confirm vibrational modes .

Advanced: How is this compound utilized in developing chemosensors?

Answer:

  • Selectivity Tuning : ’s Hg²⁺ sensor (HPEH) uses sulfur’s thiophilicity and pyridine’s π-stacking for specificity. Competitive binding assays with Cd²⁺/Pb²⁺ validate selectivity .
  • Detection Limits : UV-Vis titration (e.g., 10⁻⁶ M detection) and Job’s plot determine stoichiometry (1:1 or 2:1) .
  • Real-sample Analysis : Spike-and-recovery tests in water/biological fluids assess practical applicability .

Advanced: What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

Answer:

  • Purification : Column chromatography replaces recrystallization for large batches, using gradients of ethyl acetate/hexane .
  • Continuous Flow Reactors : Enhance reproducibility and reduce reaction times (e.g., ’s optimized protocols) .
  • Analytical QC : HPLC-DAD/MS monitors intermediates, ensuring >95% purity .

Advanced: How do tautomeric forms of this compound influence its reactivity?

Answer:

  • Tautomer Identification : NMR (DMSO-d6 vs. CDCl3) and X-ray data differentiate thione (C=S) vs. thiol tautomers. ’s FT-IR (C=S at 1117 cm⁻¹) confirms the thione form .
  • Reactivity Impact : Thione tautomers favor metal coordination, while thiol forms may undergo S-alkylation .

Advanced: What mechanistic insights guide the design of this compound-based inhibitors?

Answer:

  • Enzyme Kinetics : Michaelis-Menten assays (e.g., for urease or kinases) determine inhibition constants (Ki) and mode (competitive/uncompetitive) .
  • QSAR Modeling : Hammett plots correlate substituent σ values with activity, guiding derivative design .
  • Metabolic Stability : Microsomal assays (CYP450) and plasma stability tests inform pharmacokinetic optimization .

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